(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

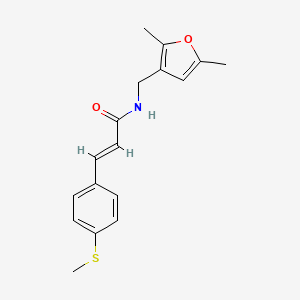

(E)-N-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative characterized by two distinct structural motifs:

- Substituents:

- A 2,5-dimethylfuran-3-ylmethyl group attached to the amide nitrogen.

- A 4-(methylthio)phenyl group on the acrylamide β-carbon.

This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~2.5–3.0) and hydrogen-bonding capacity (3 acceptors, 1 donor), which influence solubility and bioavailability .

Properties

IUPAC Name |

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-12-10-15(13(2)20-12)11-18-17(19)9-6-14-4-7-16(21-3)8-5-14/h4-10H,11H2,1-3H3,(H,18,19)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYEIXVLFREGV-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a derivative of acrylamide featuring a furan moiety and a methylthio-substituted phenyl group. This structure suggests potential biological activity, particularly in the areas of anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Molecular Formula

- C : 16

- H : 19

- N : 1

- O : 1

- S : 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells. The mechanism often involves the induction of apoptosis and modulation of apoptotic pathways, which may also be relevant for our compound of interest .

| Compound Type | Cell Line Tested | Activity Observed |

|---|---|---|

| Pyrrole Derivatives | HepG2 | Cytotoxicity |

| MCF-7 | Apoptosis induction | |

| Panc-1 | Antioxidant activity |

Anti-inflammatory Effects

The furan moiety is known for its potential anti-inflammatory properties. Studies on similar compounds indicate that they can inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects. The presence of the methylthio group could enhance this activity by modulating cellular signaling pathways involved in inflammation .

Study 1: Antiproliferative Effects

A study conducted on various furan derivatives demonstrated that compounds with a similar structure to our target exhibited significant antiproliferative effects against cancer cell lines. The study utilized resazurin assays to evaluate cell viability and found that certain derivatives induced apoptosis effectively .

Study 2: Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various protein targets associated with cancer progression. These studies indicated favorable interactions with proteins involved in cell proliferation and apoptosis regulation, reinforcing the compound's potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with acrylamide structures can exhibit significant anticancer properties. The incorporation of the 2,5-dimethylfuran moiety may enhance the biological activity of this compound due to its ability to interact with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown that derivatives of acrylamides can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects : The furan ring is known for its neuroprotective properties. Compounds similar to (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide may be explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science

Polymer Chemistry : The acrylamide group allows for easy polymerization, making this compound useful in the development of new polymers with tailored properties. Its application in creating hydrogels or other polymeric materials can lead to advancements in drug delivery systems, where controlled release is essential.

Coatings and Adhesives : Due to its chemical stability and potential for cross-linking, this compound could be explored as a component in coatings and adhesives. Its incorporation may enhance the mechanical properties and durability of these materials.

Environmental Chemistry

Biodegradable Materials : The increasing demand for eco-friendly materials has led researchers to explore biodegradable alternatives. The furan moiety is derived from renewable resources, making this compound a candidate for developing biodegradable plastics or composites.

Pollutant Remediation : The compound's ability to form complexes with heavy metals or organic pollutants may be investigated for use in environmental remediation technologies. Its application could facilitate the removal of contaminants from soil and water systems.

Case Study 1: Anticancer Activity

A study investigating various acrylamide derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines. This suggests promising potential for further development into anticancer agents.

Case Study 2: Polymer Development

Research on the polymerization of acrylamides has shown that incorporating furan derivatives can significantly improve thermal stability and mechanical strength of the resulting polymers. This advancement could lead to new applications in biomedical devices or high-performance materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Differentiators of the Target Compound

Furan vs. Thiophene/Other Heterocycles : The 2,5-dimethylfuran moiety offers lower aromaticity than thiophene () but better solubility than pyrazole derivatives .

Stereochemical Simplicity : Unlike cyclopropane-containing analogues (), the absence of strained rings simplifies synthesis and improves pharmacokinetic predictability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.